molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No. B1385980
M. Wt: 204.24 g/mol
InChI Key: ZFHSVILTWVPKJW-UHFFFAOYSA-N
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Description

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 . It is a complex structure that contains a total of 30 bonds, including 17 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and various ring structures .


Molecular Structure Analysis

The molecular structure of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is quite complex. It contains 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, and 1 ten-membered ring. Additionally, it includes 1 secondary amine (aliphatic) and 1 Pyrrole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.243 Da . It has a density of 1.225g/cm3 and a boiling point of 374.4ºC at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

Antitumor Agents

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds show positive charges at specific positions on the aromatic scaffold and have demonstrated significant in vitro antitumor activities against various cancer cell lines. Their DNA binding properties were characterized, indicating that they may serve as intercalators with increased DNA binding affinity. The introduction of fluorine and alkyl amino side chains, as well as the addition of a positive charge at the 11-N position, are responsible for their antitumor activity and enhanced DNA binding ability (Gu et al., 2017).

Neuroleptic Agents

Research has been conducted on derivatives of hexahydroazepino[4,5-b]indoles for their potential as neuroleptic agents. Although some compounds did not show significant activity against methamphetamine aggregate toxicity, others, including the 5-phenyl derivative and its 3-methyl variant, displayed activity in antidepressant screens (Elliott et al., 1980).

Therapeutic Drug Targets

The interaction profiles of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives with therapeutic targets, including receptors, enzymes, and neuromediator transporters, have been investigated. These studies have revealed that different therapeutic targets exhibit varying levels of sensitivity towards the cis- and trans-configurations of these structures, particularly towards histamine H1 and serotonin 5-HT2C receptors (Mit’kin et al., 2012).

Chemical Synthesis and Modifications

Research in chemical synthesis has led to the development of methods for creating isomeric hexahydroazonino[5,6-b]indoles from hexahydroazepino[4,3-b]-and-[3,4-b]indoles. This work has enabled the creation of compounds with varying positions of the double bond in the azonine ring, contributing to the diversity of chemical structures in this field (Voskressensky et al., 2007).

HIV-1 Attachment Inhibition

Indole derivatives, including 9-fluoro variants, have been found to interfere with HIV-1 attachment by inhibiting the interaction of the HIV surface protein gp120 with the host cell receptor CD4. These compounds have demonstrated enhanced potency and bioavailability in various animal models when administered orally (Wang et al., 2003).

Herbicidal Applications

Fluorinated indole derivatives, including 3-hydrazino-1,2,4-triazino[5,6-b]indoles, have been synthesized and tested for their herbicidal effects against various weed species. The novel fluorinated hydrazino-1,2,4-triazino[5,6-b]indoles have shown potential as post-emergent herbicides (Bawazir & Abdel-Rahman, 2020).

properties

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSVILTWVPKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651603
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

CAS RN

919120-68-6
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Purgatorio, M de Candia, M Catto, A Carrieri… - European Journal of …, 2019 - Elsevier
Due to the role of butyrylcholinesterase (BChE) in acetylcholine hydrolysis in the late stages of the Alzheimer's disease (AD), inhibitors of butyrylcholinesterase (BChE) have been …
Number of citations: 40 www.sciencedirect.com
FAA Toze, AV Listratova, LG Voskressensky… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compound, C20H23FN2O4, is the product of a ring-expansion reaction from a seven-membered fluorinated hexahydroazepine to a nine-membered azonine. The nine-…
Number of citations: 3 scripts.iucr.org

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